molecular formula C15H21N3O4 B1603102 Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate CAS No. 206879-94-9

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1603102
Key on ui cas rn: 206879-94-9
M. Wt: 307.34 g/mol
InChI Key: DUTLKLPXMPHUMV-UHFFFAOYSA-N
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Patent
US06936715B2

Procedure details

5.0 g (3.54 mmol) of 1-fluoro-3-nitrotoluene, 9.89 g (5.31 mmol) of tert-butyl 1-piperazinecarboxylate and 27.0 g (19.5 mmol) of potassium carbonate are solubilized under an argon atmosphere in DMSO (60 ml), then the reaction medium is taken to 100° C. for 72 hours. The reaction medium is then cooled down using an ice bath then poured into ice-cold water. The product is extracted using 3 times 50 ml of dichloromethane. The organic solution is dried over magnesium sulphate, followed by filtration and concentration under vacuum. Purification on a silica column is then carried out (eluent=heptane 70%/ethyl acetate 30%) in order to produce a yellow solid. The yellow solid is further purified by recrystallization from diisopropyl ether in order to produce 4.5 g of the expected product (yield 42.0%). Melting point: 82.0-92.0° C.
Name
1-fluoro-3-nitrotoluene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
F[C:2]1(C)[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH2:3]1.[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[N+:8]([C:4]1[CH:3]=[C:2]([N:15]2[CH2:14][CH2:13][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
1-fluoro-3-nitrotoluene
Quantity
5 g
Type
reactant
Smiles
FC1(CC(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
9.89 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled down
ADDITION
Type
ADDITION
Details
then poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
Purification on a silica column
CUSTOM
Type
CUSTOM
Details
to produce a yellow solid
CUSTOM
Type
CUSTOM
Details
The yellow solid is further purified by recrystallization from diisopropyl ether in order

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 413.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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